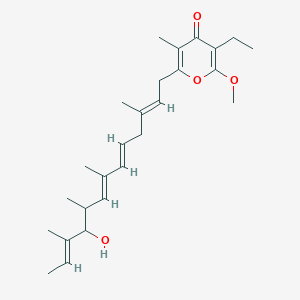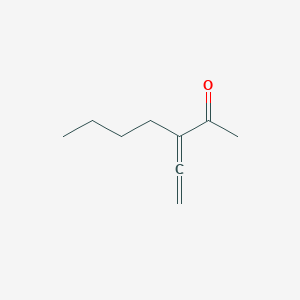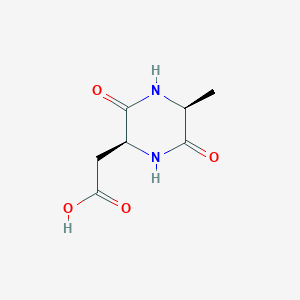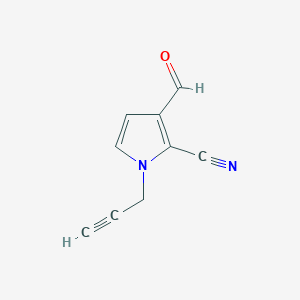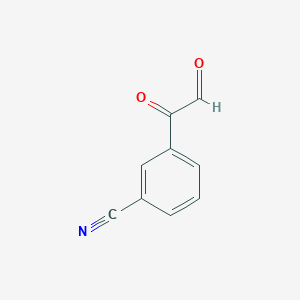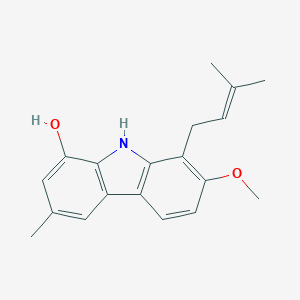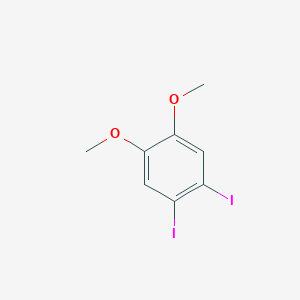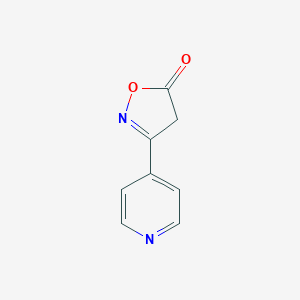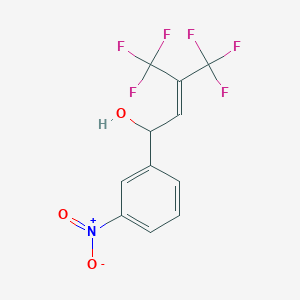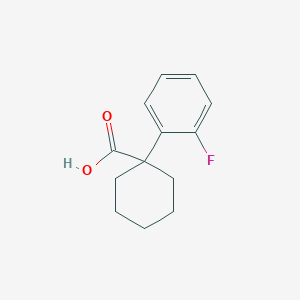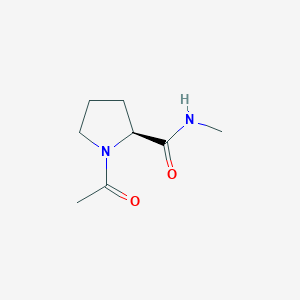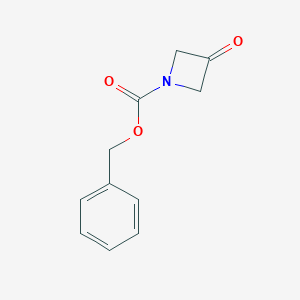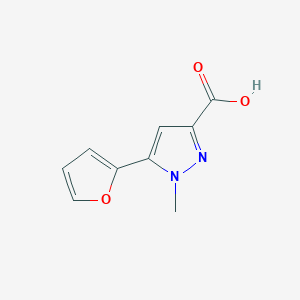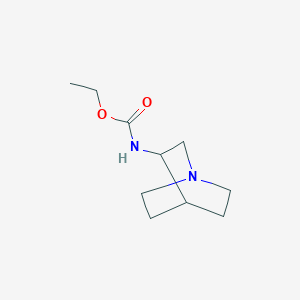
3-Quinuclidinecarbamic acid, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidinecarbamic acid, ethyl ester, also known as QNEt, is an organic compound that belongs to the class of quinuclidines. It is synthesized from quinuclidine, a bicyclic amine with a five-membered ring, and ethyl chloroformate, an ester of chloroformic acid. QNEt has been extensively studied for its potential use as a cholinergic agonist, a compound that activates the cholinergic system in the brain. In
作用機序
3-Quinuclidinecarbamic acid, ethyl ester acts as a cholinergic agonist by binding to and activating muscarinic acetylcholine receptors. The activation of these receptors leads to an increase in intracellular calcium, which triggers downstream signaling pathways that are involved in cognitive processes. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in acetylcholine levels in the brain.
生化学的および生理学的効果
3-Quinuclidinecarbamic acid, ethyl ester has been shown to improve cognitive function in animal models and humans. In animal models, 3-Quinuclidinecarbamic acid, ethyl ester has been found to enhance learning and memory and improve spatial memory. In humans, 3-Quinuclidinecarbamic acid, ethyl ester has been found to improve cognitive performance in tasks such as attention, working memory, and verbal fluency. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
3-Quinuclidinecarbamic acid, ethyl ester is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. 3-Quinuclidinecarbamic acid, ethyl ester has been extensively studied for its potential as a cholinergic agonist, and its mechanism of action is well understood. However, the use of 3-Quinuclidinecarbamic acid, ethyl ester in lab experiments is limited by its potential toxicity and lack of selectivity for muscarinic acetylcholine receptors. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to have a short half-life, which limits its therapeutic potential.
将来の方向性
Future research on 3-Quinuclidinecarbamic acid, ethyl ester could focus on improving its selectivity for muscarinic acetylcholine receptors and reducing its potential toxicity. 3-Quinuclidinecarbamic acid, ethyl ester could also be used as a tool for studying the cholinergic system and its role in cognitive processes. Further studies could explore the potential therapeutic applications of 3-Quinuclidinecarbamic acid, ethyl ester for neurodegenerative disorders such as Alzheimer's disease. Additionally, 3-Quinuclidinecarbamic acid, ethyl ester could be used as a starting point for the development of novel cholinergic agonists with improved selectivity and therapeutic potential.
合成法
The synthesis of 3-Quinuclidinecarbamic acid, ethyl ester involves the reaction of quinuclidine with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction yields 3-Quinuclidinecarbamic acid, ethyl ester as a white crystalline solid with a melting point of 56-57°C. The purity of 3-Quinuclidinecarbamic acid, ethyl ester can be determined by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The synthesis of 3-Quinuclidinecarbamic acid, ethyl ester is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
3-Quinuclidinecarbamic acid, ethyl ester has been primarily studied for its potential as a cholinergic agonist. The cholinergic system is involved in cognitive processes such as learning and memory, and cholinergic agonists have been shown to improve cognitive function in animal models and humans. 3-Quinuclidinecarbamic acid, ethyl ester has been found to activate muscarinic acetylcholine receptors, which are involved in cognitive processes. 3-Quinuclidinecarbamic acid, ethyl ester has also been studied for its potential as a therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by cognitive impairment.
特性
CAS番号 |
102280-69-3 |
|---|---|
製品名 |
3-Quinuclidinecarbamic acid, ethyl ester |
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC名 |
ethyl N-(1-azabicyclo[2.2.2]octan-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)11-9-7-12-5-3-8(9)4-6-12/h8-9H,2-7H2,1H3,(H,11,13) |
InChIキー |
YFWYOKRKIOWLBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CN2CCC1CC2 |
正規SMILES |
CCOC(=O)NC1CN2CCC1CC2 |
同義語 |
3-Quinuclidinecarbamic acid, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



